molecular formula C22H21N3O6S B3576024 N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE

N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3576024
M. Wt: 455.5 g/mol
InChI Key: TXLFLALWFWQSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with phenyl 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-[(4-methoxyphenyl)methyl]-2-(N-phenyl-2-aminobenzenesulfonamido)acetamide.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N-methylacetamide: Similar structure but lacks the sulfonamide and nitro groups.

    N-(4-Methoxyphenyl)-2-methoxyacetamide: Contains an additional methoxy group on the acetamide moiety.

    N-(4-Methoxyphenyl)-2-methoxybenzenesulfonamide: Similar sulfonamide structure but with different substituents.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE is unique due to the combination of methoxy, nitro, and sulfonamide groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-31-19-13-11-17(12-14-19)15-23-22(26)16-24(18-7-3-2-4-8-18)32(29,30)21-10-6-5-9-20(21)25(27)28/h2-14H,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLFLALWFWQSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 5
N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(4-METHOXYPHENYL)METHYL]-2-(N-PHENYL2-NITROBENZENESULFONAMIDO)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.